molecular formula C12H14F2O4 B14858646 3-(4-(Difluoromethoxy)-3-ethoxyphenyl)propanoic acid

3-(4-(Difluoromethoxy)-3-ethoxyphenyl)propanoic acid

Cat. No.: B14858646
M. Wt: 260.23 g/mol
InChI Key: AAPXRJODBZHCSI-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethoxy)-3-ethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14F2O4. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a difluoromethoxy group and an ethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Difluoromethoxy)-3-ethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzene and 3-ethoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

    Final Product Formation: The intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Difluoromethoxy)-3-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-(Difluoromethoxy)-3-ethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethoxy)-3-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Difluoromethoxy)phenyl)propanoic acid: Similar structure but lacks the ethoxy group.

    3-(3,4-dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of difluoromethoxy and ethoxy groups.

Uniqueness

3-(4-(Difluoromethoxy)-3-ethoxyphenyl)propanoic acid is unique due to the presence of both difluoromethoxy and ethoxy groups, which confer distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C12H14F2O4

Molecular Weight

260.23 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-3-ethoxyphenyl]propanoic acid

InChI

InChI=1S/C12H14F2O4/c1-2-17-10-7-8(4-6-11(15)16)3-5-9(10)18-12(13)14/h3,5,7,12H,2,4,6H2,1H3,(H,15,16)

InChI Key

AAPXRJODBZHCSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCC(=O)O)OC(F)F

Origin of Product

United States

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